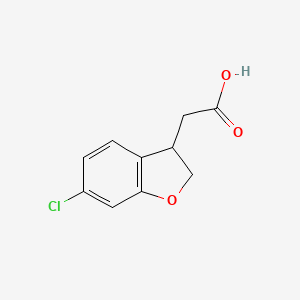![molecular formula C34H36N4O4 B12290966 Glycinamide, N-[2-(4-hydroxyphenyl)ethyl]glycyl-N-[1,1'-biphenyl]-4-ylglycyl-N2-(2-phenylethyl)-(9CI)](/img/structure/B12290966.png)
Glycinamide, N-[2-(4-hydroxyphenyl)ethyl]glycyl-N-[1,1'-biphenyl]-4-ylglycyl-N2-(2-phenylethyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycinamide, N-[2-(4-hydroxyphenyl)ethyl]glycyl-N-[1,1’-biphenyl]-4-ylglycyl-N2-(2-phenylethyl)-(9CI) is a complex organic compound with the molecular formula C34H36N4O4 This compound is characterized by its intricate structure, which includes multiple aromatic rings and functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Glycinamide, N-[2-(4-hydroxyphenyl)ethyl]glycyl-N-[1,1’-biphenyl]-4-ylglycyl-N2-(2-phenylethyl)-(9CI) involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined through peptide bond formation. Common reagents used in these reactions include amino acid esters, ammonia, and various coupling agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis. These methods allow for the efficient production of the compound in significant quantities, ensuring its availability for research and commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Glycinamide, N-[2-(4-hydroxyphenyl)ethyl]glycyl-N-[1,1’-biphenyl]-4-ylglycyl-N2-(2-phenylethyl)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce amine derivatives .
Applications De Recherche Scientifique
Glycinamide, N-[2-(4-hydroxyphenyl)ethyl]glycyl-N-[1,1’-biphenyl]-4-ylglycyl-N2-(2-phenylethyl)-(9CI) has a wide range of scientific research applications:
Mécanisme D'action
The mechanism by which Glycinamide, N-[2-(4-hydroxyphenyl)ethyl]glycyl-N-[1,1’-biphenyl]-4-ylglycyl-N2-(2-phenylethyl)-(9CI) exerts its effects involves interactions with specific molecular targets and pathways. These interactions can influence various biological processes, including enzyme activity, signal transduction, and gene expression . The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Other Glycinamide Derivatives: Various glycinamide derivatives exhibit similar chemical properties and applications, making them relevant for comparison.
Uniqueness
Glycinamide, N-[2-(4-hydroxyphenyl)ethyl]glycyl-N-[1,1’-biphenyl]-4-ylglycyl-N2-(2-phenylethyl)-(9CI) is unique due to its specific combination of functional groups and structural features.
Propriétés
Formule moléculaire |
C34H36N4O4 |
|---|---|
Poids moléculaire |
564.7 g/mol |
Nom IUPAC |
N-[2-[(2-amino-2-oxoethyl)-(2-phenylethyl)amino]-2-oxoethyl]-2-[2-(4-hydroxyphenyl)ethylamino]-N-(4-phenylphenyl)acetamide |
InChI |
InChI=1S/C34H36N4O4/c35-32(40)24-37(22-20-26-7-3-1-4-8-26)34(42)25-38(30-15-13-29(14-16-30)28-9-5-2-6-10-28)33(41)23-36-21-19-27-11-17-31(39)18-12-27/h1-18,36,39H,19-25H2,(H2,35,40) |
Clé InChI |
JAOKSQLUELFTBL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCN(CC(=O)N)C(=O)CN(C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)CNCCC4=CC=C(C=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



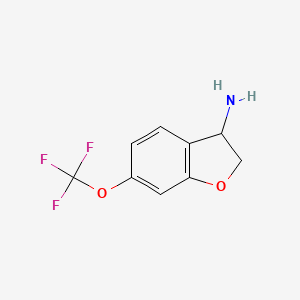

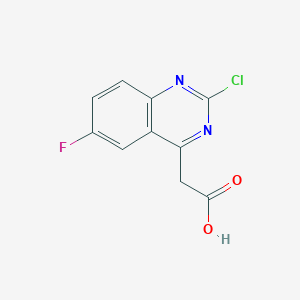
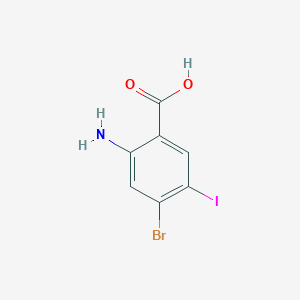
![3-[2-[2-[2-[2-[2-[(1E,3E,5Z)-5-[1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B12290908.png)
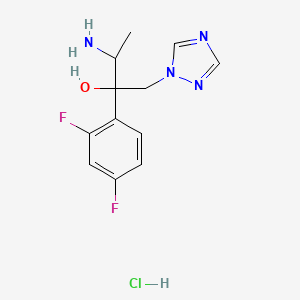
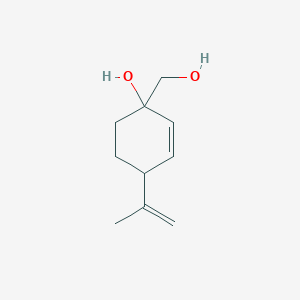
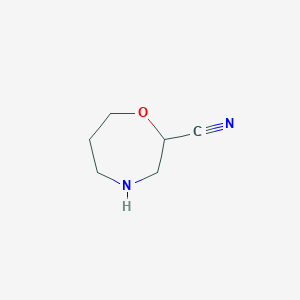
![6-[[3-[[2-(2-Cyanopyrrolidin-1-yl)-2-oxoethyl]amino]-1-adamantyl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12290933.png)
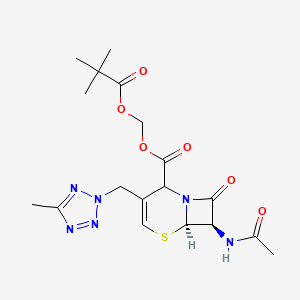
![6-[(4-chlorophenyl)methyl]-1-N-methyl-2H-quinazoline-1,2,4-triamine](/img/structure/B12290959.png)
![4-Amino-8-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dimethylpteridin-7-one](/img/structure/B12290960.png)
